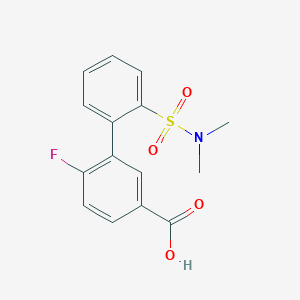

3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid

Descripción

3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a 4-fluoro substitution on the benzoic acid core and a 2-N,N-dimethylsulfamoylphenyl group attached at the 3-position. This compound is part of a broader class of sulfamoyl-substituted benzoic acids investigated for their biological activities, particularly as inhibitors of sodium-potassium-chloride cotransporter 1 (NKCC1) . Its synthesis involves nucleophilic aromatic substitution of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid with dimethylamine, followed by palladium-catalyzed dehalogenation to yield the final product . The fluorine atom at the 4-position and the dimethylsulfamoyl group contribute to its metabolic stability and binding affinity, making it a candidate for therapeutic development.

Propiedades

IUPAC Name |

3-[2-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)12-9-10(15(18)19)7-8-13(12)16/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTWAQLVGPXJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable aromatic precursor followed by fluorination and carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid serves as a crucial building block in the synthesis of APIs. Its structural properties allow it to act as a precursor for various drug formulations, particularly in targeting specific biological pathways.

Case Study: Aurora Kinase Inhibitors

Research has demonstrated that derivatives of 3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid exhibit significant inhibitory activity against Aurora kinases, which are essential in cell division. For instance, one study reported half-maximal inhibitory concentration values as low as 3.5 nM, indicating potent activity against cancer cell lines .

Biochemical Research

Proteomics

This compound is utilized in proteomics for its ability to modify proteins and study their interactions within biological systems. It acts as a reagent in various biochemical assays, enhancing the understanding of protein functions and interactions.

Application in Mass Spectrometry

In mass spectrometry, 3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is employed to improve the ionization efficiency of biomolecules, thereby facilitating more accurate mass measurements and structural elucidation of complex biological samples.

Material Science

Liquid Crystals and Organic Electronics

The compound is also investigated for its potential use in liquid crystal displays (LCDs) and organic electronic devices due to its unique electronic properties. Its fluorinated structure contributes to improved thermal stability and optical characteristics necessary for high-performance materials.

Chemical Synthesis

Building Block for Complex Molecules

As a versatile building block, 3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is used in the synthesis of more complex organic compounds. Its functional groups can undergo various chemical reactions, making it suitable for creating diverse chemical entities.

Data Table: Applications Overview

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceutical | APIs for cancer treatment | Inhibitory activity against Aurora kinases (IC50 ~ 3.5 nM) |

| Biochemical Research | Proteomics assays | Enhances protein interaction studies |

| Material Science | Liquid crystals | Improved thermal stability and optical properties |

| Chemical Synthesis | Building block for organic compounds | Versatile reactivity leading to diverse chemical entities |

Mecanismo De Acción

The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability, while the benzoic acid moiety can participate in various biochemical pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

A comparison with structurally related benzoic acid derivatives reveals key differences in substituent effects (Table 1):

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Observations :

- Fluorine Position : 4-Fluoro substitution is common in bioactive derivatives (e.g., antischistosomal agents , NKCC1 inhibitors ).

- Sulfamoyl vs. Trifluoromethyl : The dimethylsulfamoyl group in the target compound may improve solubility and target specificity compared to trifluoromethyl groups, which enhance lipophilicity .

Metabolic and Pharmacokinetic Considerations

Actividad Biológica

3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies, patents, and research articles.

Chemical Structure and Properties

The compound is characterized by a 4-fluorobenzoic acid moiety linked to a dimethylsulfamoylphenyl group. This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Cholinesterase Inhibition : Compounds derived from 4-fluorobenzoic acid have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation . The inhibition potency is often measured using the IC50 value, indicating the concentration required to inhibit 50% of enzyme activity.

- Anticancer Properties : Some derivatives of benzoic acids have been explored for their potential as EBNA1 inhibitors, which are relevant in the treatment of certain cancers associated with Epstein-Barr virus (EBV) activity .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in models of epilepsy and oxidative stress, suggesting that they may influence neurotransmitter levels and reduce neuronal damage .

Cholinesterase Inhibition Study

A study synthesized several derivatives of 4-fluorobenzoic acid and evaluated their ability to inhibit cholinesterases. The most active compounds showed IC50 values comparable to tacrine, a known AChE inhibitor. Notably, compound 4d exhibited the highest selectivity for AChE over BChE .

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Ratio |

|---|---|---|---|

| 4a | 0.12 µM | 0.15 µM | 1.25 |

| 4d | 0.09 µM | 0.20 µM | 2.22 |

Anticancer Activity

Research on EBNA1 inhibitors highlighted the role of compounds similar to 3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid in inhibiting EBNA1 activity, which is implicated in various malignancies. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Neuroprotective Mechanisms

In a neurochemical profiling study involving zebrafish models, compounds analogous to 3-(2-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid were tested for their effects on seizure activity. The results indicated that these compounds could modulate neurotransmitter levels and exhibit protective effects against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.